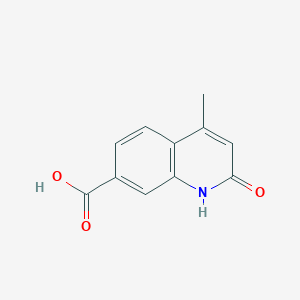

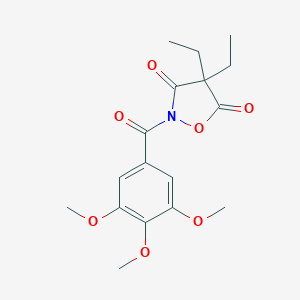

4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, often involves strategies that ensure the introduction of functional groups at specific positions on the quinoline nucleus. A common approach includes the alkaline hydrolysis of esters derived from the quinoline carboxylic acids, which is accompanied by decarboxylation and leads to the formation of targeted quinoline carboxylic acids (Ukrainets, Sidorenko, Gorokhova, & Shishkina, 2006).

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Research has shown the synthesis of derivatives related to 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, exploring their potential anticancer activities. For instance, the creation of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has been investigated for their effects against the breast cancer MCF-7 cell line. These compounds, synthesized through a series of chemical reactions starting from 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, showed significant anticancer activity in preliminary screenings, suggesting a potential therapeutic application in oncology (Gaber et al., 2021).

Radiosynthesis for SPECT Tracer Studies

Another application involves the radiosynthesis of related compounds for use in Single Photon Emission Computed Tomography (SPECT) studies, specifically targeting the N-methyl-D-aspartate (NMDA) receptor in the human brain. The research demonstrates the successful synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, aiming to develop a tracer for neurological imaging and research, providing insights into various brain disorders and their treatment (Dumont & Slegers, 1996).

Exploration of Chemical Properties and Synthesis Methods

There is also interest in the fundamental chemical properties and synthesis methods of 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid and its derivatives. Studies have been conducted to understand the alkaline hydrolysis and decarboxylation reactions associated with these compounds, leading to the development of new synthetic pathways and the exploration of their potential applications in various fields, including pharmaceuticals and materials science (Ukrainets et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propiedades

IUPAC Name |

4-methyl-2-oxo-1H-quinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-4-10(13)12-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOSLZIOHCOEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559329 |

Source

|

| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |

CAS RN |

124281-65-8 |

Source

|

| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)

![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)